molecular formula C13H21NO5 B6185547 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid CAS No. 2624122-69-4

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

Cat. No.: B6185547
CAS No.: 2624122-69-4
M. Wt: 271.31 g/mol
InChI Key: KAIDDIOIZWQXGQ-UHFFFAOYSA-N
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Description

1-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[3.1.1]heptane core. The compound includes:

  • A tert-butoxycarbonyl (Boc) -protected amino methyl group at position 1.
  • A carboxylic acid moiety at position 3.
  • A bridged oxygen atom (2-oxa) in the bicyclic system.

The bicyclo[3.1.1]heptane scaffold imposes conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity. The Boc group serves as a protective moiety for the amine, improving stability during synthesis and biological assays .

Properties

CAS No.

2624122-69-4

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13-4-8(5-13)9(6-18-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

KAIDDIOIZWQXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)C(CO2)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid, with the CAS number 2260936-11-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H21_{21}N O5_5
  • Molecular Weight : 271 Da
  • LogP : 1.11, indicating moderate lipophilicity
  • Hydrogen Bond Donors/Acceptors : 2/4
  • Polar Surface Area : 85 Ų

These properties suggest that the compound may exhibit favorable interactions with biological targets, potentially enhancing its pharmacological profile.

Anticancer Potential

The biological activity of γ-butyrolactones has been well-documented, with some derivatives exhibiting significant anticancer properties. For instance, compounds derived from similar bicyclic structures have shown cytotoxic effects against various cancer cell lines . Although specific data on this compound is scarce, its structural framework aligns with known anticancer agents.

Synthesis and Biological Testing

A notable synthesis method involves using the tert-butoxycarbonyl group as a protecting group during the formation of biologically active amines. This approach has been successfully applied in synthesizing various dopamine derivatives with promising biological activities . The preliminary biological testing of these compounds has indicated potential therapeutic applications in treating Parkinson's disease and other neurodegenerative disorders.

Pharmacological Activities

Recent reviews have categorized various γ-butyrolactones based on their pharmacological activities:

Activity TypeExample CompoundsIC50_{50} Values
Anti-inflammatoryCinatrin C3<0.001 μM
AnticancerLactoquinomycin0.149 μM - 0.313 μM
Neuroprotectiveγ-butyrolactonesVarious (specific data lacking)

These findings suggest that compounds structurally related to this compound may also possess similar therapeutic potentials.

Comparison with Similar Compounds

A. Bicyclic Core Variations

  • Ring Size and Strain : The target’s bicyclo[3.1.1]heptane has a larger ring system compared to bicyclo[2.1.1]hexane derivatives, reducing ring strain and altering spatial accessibility for intermolecular interactions .
  • Bridge Position : Bicyclo[2.2.1]heptane (e.g., ) features a different bridge configuration, which may limit rotational freedom compared to the 3.1.1 system .

B. Functional Group Impact

  • Boc Protection : The Boc group in the target and compounds like and enhances amine stability but increases molecular weight and hydrophobicity compared to unprotected analogs (e.g., ) .
  • Carboxylic Acid Position : The target’s carboxylic acid at position 4 may exhibit distinct hydrogen-bonding capabilities compared to position 1 or 2 in other bicyclic systems .

Preparation Methods

Diels-Alder Cycloaddition

A common method involves Diels-Alder reactions between dienes and carbonyl dienophiles. For example:

  • Reactants : Furan derivatives and α,β-unsaturated esters.

  • Conditions : Lewis acid catalysis (e.g., BF₃·OEt₂) at −20°C to 25°C.

  • Outcome : Yields up to 68% with moderate stereoselectivity.

Bromination-Ring Closure

Patent literature describes bromination strategies to form bicyclic intermediates. For instance:

  • Reactants : Cyclohexene derivatives treated with N-bromosuccinimide (NBS) in dichloromethane.

  • Base : Calcium oxide or hydroxide to neutralize HBr byproducts.

  • Temperature : 0–25°C, achieving 85–92% conversion.

Introduction of the Boc-Protected Aminomethyl Group

The Boc group is introduced early to shield the amine during subsequent steps.

Reductive Amination

  • Substrate : Bicyclic ketone intermediate.

  • Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.

  • Boc Protection : Treatment with Boc anhydride in THF, catalyzed by DMAP.

  • Yield : 74–82% after column chromatography.

Direct Alkylation

  • Conditions : Alkylation of a primary amine with tert-butyl (bromomethyl) carbonate in DMF.

  • Base : Triethylamine, room temperature, 12 hours.

  • Purity : >95% by HPLC after aqueous workup.

Carboxylic Acid Functionalization

The 4-position carboxylic acid is introduced via oxidation or hydrolysis.

Oxidation of Primary Alcohols

  • Substrate : 4-Hydroxymethyl derivative.

  • Reagents : Jones reagent (CrO₃/H₂SO₄) at 0°C.

  • Yield : 65–70%, with minimal overoxidation.

Ester Hydrolysis

  • Substrate : Methyl or ethyl ester at the 4-position.

  • Conditions : 2M NaOH in THF/water (1:1), reflux for 6 hours.

  • Efficiency : >90% conversion, confirmed by ¹H NMR.

Reaction Optimization and Critical Parameters

Solvent Selection

SolventPurposeImpact on Yield
DichloromethaneBromination reactions85–92%
THFBoc protection and cyclization74–82%
MethanolReductive amination68–75%

Temperature Control

  • Low Temperatures (0–5°C) : Minimize epimerization during Boc protection.

  • Elevated Temperatures (40–60°C) : Accelerate ester hydrolysis without degrading the bicyclic core.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves diastereomers using hexane/ethyl acetate gradients.

  • Ion-Exchange Chromatography : Removes acidic byproducts after hydrolysis.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.46 ppm (Boc tert-butyl) and δ 3.70 ppm (oxabicyclo methine).

  • HRMS : Calculated for C₁₃H₂₁NO₅ [M+H]⁺: 271.313, observed: 271.310.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Diels-Alder + OxidationHigh stereocontrolLow yielding oxidation step
Bromination + AlkylationScalable, high purityRequires toxic brominating agents

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve heat transfer during exothermic Boc protections.

  • Crystallization Protocols : Use acetone/water mixtures to isolate the final carboxylic acid with >99% purity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes :

  • Step 1 : Protection of the amine group using di-tert-butyl dicarbonate (BOC) under basic conditions (e.g., sodium hydroxide) to prevent unwanted side reactions .
  • Step 2 : Construction of the bicyclo[3.1.1]heptane framework via cycloaddition or ring-closing metathesis, requiring precise temperature control (0–25°C) and anhydrous solvents like tetrahydrofuran (THF) .
  • Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid functionality, often using aqueous HCl or LiOH .
    • Optimization :
  • Solvent choice (e.g., dichloromethane for BOC protection) and catalyst selection (e.g., DMAP for acylation) significantly impact yields. Purification via flash chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemistry and confirms bicyclic framework integrity. Key signals include δ 1.4 ppm (BOC tert-butyl) and δ 4.2 ppm (oxabicyclo oxygen) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers, critical for biological activity studies .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Peptide Synthesis : The BOC group serves as a temporary protecting group for amines, enabling sequential coupling in solid-phase peptide synthesis .
  • Bioactive Molecule Development : Its rigid bicyclic structure mimics natural product scaffolds, making it a candidate for protease inhibitors or GPCR modulators .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) reported for this compound across different studies?

  • Methodological Approach :

  • Standardized Conditions : Re-run NMR using deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS) to eliminate solvent/field variations .
  • Comparative Analysis : Cross-reference with X-ray data or computational models (DFT) to validate chemical shift assignments .
    • Case Study : Discrepancies in oxabicyclo proton shifts (δ 3.8–4.5 ppm) were resolved by confirming solvent-induced conformational changes .

Q. What strategies are recommended for resolving stereochemical ambiguities in the bicyclic framework during synthesis?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers .
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) during cyclization to control stereochemistry .
  • Dynamic NMR : Monitor ring-flipping barriers at low temperatures (−40°C) to assess stereochemical rigidity .

Q. How does the presence of the tert-butoxycarbonyl (BOC) group influence the compound’s stability under varying pH conditions?

  • Stability Studies :

  • Acidic Conditions (pH <3) : Rapid BOC deprotection occurs, forming a free amine and CO2. Stability assays in HCl (0.1M) show 90% decomposition within 2 hours .
  • Neutral/Basic Conditions (pH 7–12) : The BOC group remains intact, with <5% degradation over 24 hours, confirmed via LC-MS .
    • Implications : Use buffered solutions (pH 7.4) for biological assays to maintain structural integrity .

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